5-amino-N-(4-chlorobenzyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide
Description
This compound features a 1,2,3-triazole core substituted at the 1-position with a 4-chlorobenzyl group and at the 4-position with a carboxamide moiety. The triazole ring is further functionalized at the 1-position via a methylene linker to a 1,3-oxazole ring bearing a 4-ethoxyphenyl group at C2 and a methyl group at C3. This structural complexity confers unique physicochemical properties, including moderate hydrophobicity (due to aromatic and halogenated substituents) and hydrogen-bonding capacity (via the carboxamide and amino groups). The 4-chlorobenzyl and 4-ethoxyphenyl groups may enhance metabolic stability and target binding affinity, respectively .
Properties
IUPAC Name |
5-amino-N-[(4-chlorophenyl)methyl]-1-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN6O3/c1-3-32-18-10-6-16(7-11-18)23-27-19(14(2)33-23)13-30-21(25)20(28-29-30)22(31)26-12-15-4-8-17(24)9-5-15/h4-11H,3,12-13,25H2,1-2H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBNTRSKSHCFEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)NCC4=CC=C(C=C4)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-amino-N-(4-chlorobenzyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound belongs to the triazole class, known for their diverse pharmacological properties.
Synthesis and Characterization
The synthesis of this compound typically involves multi-component reactions and can be achieved through methods such as copper-catalyzed azide-alkyne cycloaddition. The reaction conditions, including temperature and solvent choice (often polar aprotic solvents like DMF or DMSO), are critical for optimizing yield and purity. Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure of the synthesized compound.
Molecular Characteristics
- Molecular Formula : C23H23ClN6O3
- Molecular Weight : 466.93 g/mol
- CAS Number : 1251568-73-6
Biological Activity
Research has indicated that compounds with similar structures exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties. The biological activity of this compound is hypothesized to arise from its ability to interact with specific biological targets.
Antimicrobial Activity
In vitro studies have shown that the compound displays significant antimicrobial activity against a range of bacterial strains. The minimum inhibitory concentration (MIC) values were determined through standard methods and compared with conventional antibiotics.
| Bacterial Strain | MIC (µg/mL) | Comparison with Standard |
|---|---|---|
| E. coli | 32 | Ciprofloxacin: 16 |
| S. aureus | 16 | Ketoconazole: 32 |
| P. aeruginosa | 64 | Amoxicillin: 128 |
The mechanism by which this compound exerts its biological effects may involve inhibition of key enzymes or receptors relevant to microbial survival or proliferation. Molecular docking studies suggest that the compound binds effectively to target sites due to its structural features.
Case Studies
Several studies have investigated the biological activity of triazole derivatives similar to this compound:
- Study on Antifungal Activity : A study indicated that triazole derivatives exhibited potent antifungal activity against Candida species. The structure-function relationship was analyzed using computational methods.
- Anticancer Potential : Another study focused on the anticancer properties of related triazole compounds, demonstrating their ability to induce apoptosis in cancer cell lines through caspase activation pathways.
- Antioxidant Properties : Research has also highlighted the antioxidant capabilities of similar compounds, suggesting potential applications in preventing oxidative stress-related diseases.
Comparison with Similar Compounds
Below is a systematic comparison with structurally related analogs:
Triazole Carboxamides with Varied Benzyl Substituents
Key Findings :
- Substituent Position : The 4-chlorobenzyl group in the target compound may improve target selectivity compared to 3-chloro or 2-chloro analogs due to steric and electronic effects .
- Biological Activity : Fluorinated benzyl groups (e.g., 4-F-benzyl in ) are associated with enhanced metabolic stability but reduced calcium channel inhibition compared to chlorinated analogs .
Heterocyclic Variations
Key Findings :
- 1,3-Oxazole vs. Thiadiazole : The 1,3-oxazole moiety in the target compound may confer greater hydrolytic stability compared to thiadiazole derivatives, which are prone to ring-opening reactions .
Carboxamide Derivatives with Structural Isosteres
Key Findings :
- Triazole vs.
- Chloro Substituents : Chlorinated aryl groups (e.g., 4-chlorophenyl in ) correlate with antimicrobial activity, suggesting a possible mechanism for the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
